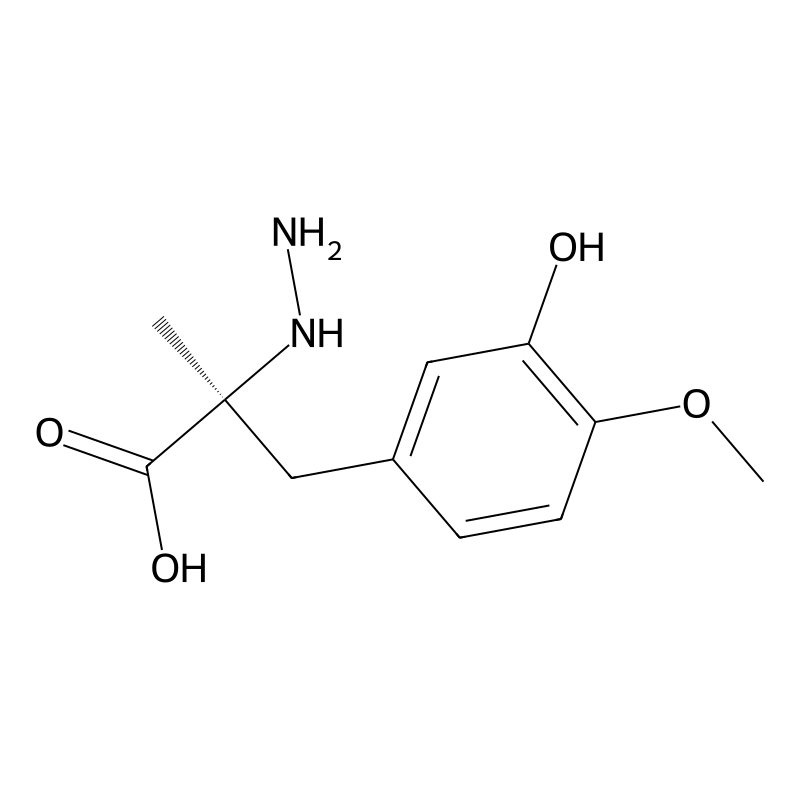

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a well-documented impurity found in the synthesis of the drug carbidopa PubChem: . Carbidopa is a medication used in combination with levodopa to treat Parkinson's disease PubChem: .

Research on (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid itself is limited, as the focus is typically on developing methods to remove it from carbidopa to ensure the purity of the final drug product LC-GC Europe.

Here are some additional details gleaned from scientific research publications:

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a complex organic compound featuring a hydrazine functional group and a substituted aromatic ring. The structural formula indicates the presence of a chiral center, which contributes to its potential stereochemical diversity. This compound is characterized by its unique combination of a hydrazino group, which is known for its reactivity and ability to form various derivatives, and an aromatic moiety that may influence its biological interactions and properties.

- Hydrazone Formation: Reacting with carbonyl compounds to form hydrazones, which are useful in organic synthesis.

- Oxidation Reactions: The hydrazino group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecular architectures.

The biological activity of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is significant due to its structural features. Compounds with hydrazino groups often exhibit:

- Antimicrobial Properties: Many hydrazine derivatives have shown activity against various bacterial strains.

- Anticancer Activity: Some studies suggest that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

Research utilizing computer-aided prediction methods has indicated promising biological activity spectra for similar compounds, suggesting avenues for therapeutic exploration .

The synthesis of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid can be approached through several methods:

- Hydrazine Reaction with α-Amino Acids: Starting from an α-amino acid derivative, the hydrazino group can be introduced through a reaction with hydrazine hydrate under acidic conditions.

- Aromatic Substitution: The introduction of the 3-hydroxy-4-methoxyphenyl group can be achieved via electrophilic aromatic substitution using appropriate precursors.

- Chiral Resolution: If starting materials are racemic, chiral resolution techniques may be employed to isolate the desired (S)-enantiomer.

These methods highlight the compound's accessibility through established synthetic routes commonly used in medicinal chemistry.

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Biochemical Research: Its interactions with enzymes and cellular pathways make it a candidate for studying metabolic processes and drug mechanisms.

- Synthetic Chemistry: The compound may act as a building block for synthesizing more complex molecules in organic synthesis.

Interaction studies involving (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid typically focus on:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.

- Structure-Activity Relationship Analysis: Investigating how variations in structure affect biological activity and interaction profiles.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Several compounds share structural features or biological activities with (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 3-Hydrazinobenzene | Hydrazine group on an aromatic ring | Antimicrobial properties |

| 2. 4-Methoxyphenylhydrazine | Methoxy-substituted aromatic ring | Anticancer activity |

| 3. 5-Amino-1H-pyrazole | Pyrazole ring with amino substitution | Enzyme inhibition potential |

| 4. Phenylhydrazine | Simple phenylhydrazine structure | Hematopoietic effects |

The uniqueness of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid lies in its specific combination of functional groups and stereochemistry, which may provide distinct biological activities not observed in these similar compounds.